molecular formula C12H11NO3 B1268978 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid CAS No. 695191-66-3

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid

Cat. No.: B1268978
CAS No.: 695191-66-3
M. Wt: 217.22 g/mol
InChI Key: WSCPCRGXYRNSAW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted furan derivative, followed by functional group transformations to introduce the aminomethyl and carboxylic acid groups.

    Cyclization Reaction: The initial step involves the cyclization of a phenyl-substituted furan precursor under acidic or basic conditions to form the furan ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the furan ring with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the aminomethyl group.

    Condensation: Condensation reactions often involve reagents like dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and various acid chlorides.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, substituted aminomethyl derivatives, and various condensation products such as amides and esters.

Scientific Research Applications

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the phenyl and furan rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-hydroxyfuran-3-carboxylic acid: Similar structure with a hydroxyl group instead of a phenyl group.

    2-(Aminomethyl)-5-methylfuran-3-carboxylic acid: Similar structure with a methyl group instead of a phenyl group.

    2-(Aminomethyl)-5-ethylfuran-3-carboxylic acid: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and potential biological activity. The phenyl group also contributes to the compound’s stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(aminomethyl)-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c13-7-11-9(12(14)15)6-10(16-11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPCRGXYRNSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241782
Record name 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695191-66-3
Record name 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695191-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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